8-(4-chlorophenyl)-N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-chlorophenyl)-N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives
Preparation Methods
The synthesis of 8-(4-chlorophenyl)-N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
8-(4-chlorophenyl)-N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 8-(4-chlorophenyl)-N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide include other pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties.
Properties
Molecular Formula |
C20H15ClFN5O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C20H15ClFN5O/c1-11-17(13-3-5-14(21)6-4-13)19-25-24-18(12(2)27(19)26-11)20(28)23-16-9-7-15(22)8-10-16/h3-10H,1-2H3,(H,23,28) |
InChI Key |
MIWLACOAQSSGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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